1-Nitro-4-(pentafluoroethyl)benzene
Description
Properties
IUPAC Name |
1-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)14(15)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQMKBXBNAKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556000 | |
| Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-14-8 | |
| Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Reaction Mechanisms of 1 Nitro 4 Pentafluoroethyl Benzene
Transformations Involving the Nitro Group
The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group itself can undergo a variety of reduction reactions to yield a range of nitrogen-containing functional groups.
Reduction of the Nitro Moiety to Amines or Other Nitrogenous Functional Groups
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to anilines, which are valuable intermediates in the production of pharmaceuticals, dyes, and agrochemicals. nih.gov This transformation can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. scispace.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org The reaction proceeds through a series of intermediates, including nitrosobenzene (B162901) and N-phenylhydroxylamine, before yielding the final amine product. rsc.org The general mechanism, first proposed by Haber, involves either a direct hydrogenation pathway or an indirect pathway involving condensation reactions. rsc.org
The selectivity of the reduction is a crucial aspect, especially when other reducible functional groups are present in the molecule. In the case of 1-nitro-4-(pentafluoroethyl)benzene, the pentafluoroethyl group is generally stable under typical catalytic hydrogenation conditions used for nitro group reduction. The choice of catalyst and reaction conditions can be tailored to ensure the selective reduction of the nitro group while preserving the C-CF₂CF₃ bond. For instance, various metal-based systems have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities. scispace.com
Several catalytic systems have been developed for the efficient reduction of nitroarenes. These include:
Palladium-based catalysts : Pd/C is a common and effective catalyst for this transformation, often used with hydrogen gas or transfer hydrogenation reagents like triethylsilane. organic-chemistry.org
Nickel-based catalysts : Nickel complexes, such as Ni(PPh₃)₄ in the presence of NaBH₄, have been shown to effectively reduce nitroaromatic compounds. jsynthchem.com
Copper-based catalysts : Copper-based metal-organic frameworks (MOFs) have demonstrated high efficiency in the catalytic reduction of nitrobenzene (B124822) using sodium borohydride (B1222165) as a reducing agent. mdpi.comresearchgate.net
Molybdenum-based catalysts : Molybdenum sulfide (B99878) has been used as a catalyst for the hydrogenation of nitro compounds to amines at elevated temperatures and pressures. google.com
The selection of the appropriate catalyst and reaction conditions is critical to achieve high yields and selectivity. For example, the NaBH₄-FeCl₂ system has been shown to selectively reduce the nitro group in the presence of an ester group. d-nb.info Similarly, a system of Co₂(CO)₈-H₂O has been reported to selectively reduce nitro groups in the presence of carbonyl groups and halides. scispace.com
Table 1: Catalytic Systems for Nitroarene Reduction
| Catalyst System | Reducing Agent | Key Features | Reference |
|---|---|---|---|
| Pd/C | H₂, Triethylsilane | Widely used, efficient for transfer hydrogenation. | organic-chemistry.org |
| Ni(PPh₃)₄ | NaBH₄ | Effective for reducing nitroaromatics. | jsynthchem.com |
| Cu-MOF | NaBH₄ | High efficiency and rapid reaction times. | mdpi.comresearchgate.net |
| Molybdenum Sulfide | H₂ | Used at high temperatures and pressures. | google.com |
| FeCl₂ | NaBH₄ | Selective reduction in the presence of ester groups. | d-nb.info |
| Co₂(CO)₈ | H₂O | Selective reduction in the presence of carbonyls and halides. | scispace.com |
Electrochemical reduction offers a green and tunable alternative for the conversion of nitroarenes to anilines, avoiding the need for chemical reducing agents. acs.org The reduction process is typically stepwise and can be controlled by adjusting parameters such as the electrode potential and the pH of the electrolyte. acs.org
The electrochemical reduction of nitroaromatic compounds generally proceeds through a series of electron and proton transfer steps. The initial step is the formation of a nitro radical anion. acs.orgnih.gov This is followed by further reduction to a nitroso and then a hydroxylamine (B1172632) intermediate before the final amine product is formed. acs.orgnih.gov The exact pathway and the stability of the intermediates can be influenced by the electrode material and the reaction medium. For example, the electrochemical reduction of nitrobenzene on a Cu/C-Nafion composite electrode has been shown to produce aniline (B41778) with high selectivity. pku.edu.cn
The reduction potential of substituted nitrobenzenes is influenced by the nature of the substituents on the aromatic ring. acs.org Electron-withdrawing groups, such as the pentafluoroethyl group, are expected to facilitate the reduction by lowering the electron density on the nitro group.
The intermediates in the electrochemical reduction of nitroaromatics can include:
Nitroso compounds acs.org
Hydroxylamine derivatives acs.org
Azoxy compounds rsc.org
Azo compounds rsc.org
Hydrazo compounds rsc.org
The formation and stability of these intermediates are dependent on the specific reaction conditions. For instance, in some cases, azoxy, azo, and hydrazo compounds can be obtained with high chemoselectivity by carefully controlling the cell voltage and solvent. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Activating Group
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). byjus.comchemistrysteps.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. byjus.comwikipedia.org In the case of a hypothetical precursor like 1-fluoro-4-nitro-2-(pentafluoroethyl)benzene, the nitro group would activate the fluorine atom for displacement by a nucleophile.
The mechanism of an SNAr reaction is a two-step addition-elimination process. numberanalytics.com
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized onto the electron-withdrawing nitro group. youtube.com
Elimination: The leaving group departs, restoring the aromaticity of the ring. numberanalytics.com
The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the nature and position of the activating group. chemistrysteps.comnumberanalytics.com More electronegative halogens generally act as better leaving groups in SNAr reactions, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com
A variety of nucleophiles can participate in SNAr reactions, including alkoxides, amines, and thiolates. chemistrysteps.com Gas-phase studies have also demonstrated SNAr reactions of halonitrobenzenes with carbanions. nih.govresearchgate.net
Table 2: Factors Influencing SNAr Reactions
| Factor | Influence on Reaction Rate | Reference |
|---|---|---|
| Leaving Group | More electronegative halogens are better leaving groups (F > Cl > Br > I). | chemistrysteps.com |
| Nucleophile | Stronger nucleophiles generally lead to faster reactions. | numberanalytics.com |
| Activating Group | Strong electron-withdrawing groups (e.g., -NO₂) are required. | byjus.comchemistrysteps.com |
| Position of Activating Group | Must be ortho or para to the leaving group for resonance stabilization of the Meisenheimer complex. | byjus.comwikipedia.org |
Reactivity of the Pentafluoroethyl Moiety
The pentafluoroethyl group (-CF₂CF₃) is known for its high thermal and chemical stability. This stability is attributed to the strength of the carbon-fluorine bonds.
Stability of the C-CF₂CF₃ Bond Under Various Reaction Conditions
The C-CF₂CF₃ bond is generally very stable and resistant to cleavage under a wide range of reaction conditions, including those typically employed for the transformations of the nitro group. The high strength of C-F bonds makes perfluoroalkyl groups resistant to environmental degradation. osaka-u.ac.jp
However, under specific and harsh conditions, the cleavage of C-F bonds can be achieved. These methods are generally not encountered in standard organic synthesis involving nitro group transformations. Research into the destruction of per- and polyfluoroalkyl substances (PFAS) has explored methods for C-F bond cleavage, which include:
Reductive defluorination: This can be achieved using strong reductants. osaka-u.ac.jp Microbial reductive defluorination has also been observed. nih.gov
Lewis acid activation: Lewis acids can facilitate the cleavage of C-F bonds. osaka-u.ac.jp
Generation of unsaturated bonds: Transient formation of fluoroalkenes can lead to more facile C-F bond cleavage. osaka-u.ac.jp
It is important to note that these conditions are extreme and highly specific. Under the typical catalytic and electrochemical reduction conditions used for the nitro group, as well as the conditions for SNAr reactions, the pentafluoroethyl group in this compound is expected to remain intact.
Potential for Further Functionalization or Derivatization of the Perfluoroalkyl Chain
The perfluoroalkyl chain, specifically the pentafluoroethyl group in this compound, presents a unique site for potential functionalization, although it is generally considered to be chemically inert. The high strength of the carbon-fluorine bond makes direct modification of the perfluoroalkyl chain challenging. However, strategies for the functionalization of perfluoroalkyl chains on aromatic rings have been explored in a broader context. These methods often involve radical reactions or transformations under specific and often harsh conditions. rylene-wang.com
Research into the functionalization of side chains on conjugated polymers has shown that incorporating fused aromatic rings at the terminal end of an alkyl chain can influence the material's electronic and charge transport properties. rsc.orgrsc.org While not directly involving a perfluoroalkyl chain, this highlights the principle of modifying side chains to tune molecular properties. For perfluoroalkylated aromatics, functionalization might be approached through reactions that can proceed via radical intermediates, potentially initiated at the benzylic-like position if one were present, or through transformations that can overcome the high activation energy of C-F bond cleavage. rylene-wang.com
Further research is needed to develop specific methodologies for the derivatization of the pentafluoroethyl group in this compound. Such advancements could open avenues for creating novel molecules with tailored properties for various applications.
Aromatic Ring Reactivity and Substituent Effects
Influence of Nitro and Pentafluoroethyl Groups on Electrophilic Substitution Patterns
The aromatic ring of this compound is strongly deactivated towards electrophilic substitution due to the powerful electron-withdrawing effects of both the nitro (-NO₂) and the pentafluoroethyl (-C₂F₅) groups. The nitro group is a well-known deactivating group that withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, directing incoming electrophiles to the meta position. youtube.comlibretexts.org This deactivation arises because the presence of the nitro group makes the ring less nucleophilic and therefore less reactive towards electron-deficient species (electrophiles). byjus.comsavemyexams.com The intermediate carbocation (arenium ion) formed during electrophilic attack is destabilized by the electron-withdrawing nitro group, particularly when the attack occurs at the ortho or para positions. youtube.com
Similarly, the pentafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. While the pentafluoroethyl group does not possess a resonance effect in the same manner as the nitro group, its powerful inductive withdrawal further deactivates the entire ring.
Investigations into Radical Chemistry and Single-Electron Transfer Processes
The presence of the nitro group makes this compound a candidate for engaging in radical chemistry, particularly through single-electron transfer (SET) processes. Nitroaromatic compounds are known to readily accept an electron to form a radical anion. nih.govnih.govnih.gov This process is central to the biological activity and toxicity of many nitroaromatics. nih.govnih.gov The formation of these radical anions can be achieved through chemical reduction or electrochemical methods. nih.gov
Recent studies have demonstrated that nitroarenes can be reduced to their corresponding radical anions via direct single-electron transfer from anionic organic bases. acs.orgchemrxiv.org This highlights a facile method for generating these radical species under relatively mild conditions. The stability of the resulting nitroaromatic radical anion is influenced by the nature of the substituents on the aromatic ring. acs.org
The radical anion of a nitroaromatic compound, once formed, can undergo various subsequent reactions. For instance, in the case of 1-bromo-4-nitrobenzene, the radical anion is reactive and can undergo a disproportionation-type mechanism, particularly in ionic liquids. rsc.org While specific studies on the radical chemistry of this compound are not prevalent in the provided results, the general principles of nitroaromatic radical chemistry suggest that it would form a radical anion. The strong electron-withdrawing nature of the pentafluoroethyl group would likely influence the reduction potential and the stability of this radical anion. Further investigations could explore the subsequent reactivity of this radical anion, such as fragmentation or participation in radical-mediated coupling reactions.
Detailed Mechanistic Studies of Key Reactions
Elucidation of Reaction Pathways and Intermediates (e.g., radical anions, σ-complexes)
The reaction pathways involving this compound are largely dictated by the strong electron-withdrawing nature of its substituents, making it susceptible to nucleophilic aromatic substitution (SNAᵣ) and radical-mediated processes.
In nucleophilic aromatic substitution (SNAᵣ) , the reaction proceeds via a two-step addition-elimination mechanism. numberanalytics.comnumberanalytics.comyoutube.com The first and typically rate-determining step involves the attack of a nucleophile on the aromatic ring at a carbon atom bearing a leaving group. numberanalytics.comyoutube.com In the context of a related compound, 1-fluoro-4-nitrobenzene, the fluorine atom is a good leaving group due to the electron-withdrawing nitro group. wikipedia.org This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or a σ-complex. numberanalytics.comyoutube.comnih.gov This intermediate is non-aromatic as the attacked carbon becomes sp³ hybridized. youtube.com The presence of strong electron-withdrawing groups, such as the nitro and pentafluoroethyl groups, is crucial for stabilizing this anionic intermediate, thereby facilitating the reaction. numberanalytics.comyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. numberanalytics.comnumberanalytics.com
Radical anions are key intermediates in reactions involving single-electron transfer (SET) to this compound. Nitroaromatic compounds are well-known to form radical anions upon one-electron reduction. nih.govacs.orgacs.org These radical anions can be generated through various methods, including reactions with certain bases or through electrochemical reduction. nih.govacs.orgchemrxiv.org The formation of a radical anion from a nitroaromatic compound is often the initial step in more complex reaction sequences. nih.gov For example, the reduction of nitrobenzenes by α-hydroxyalkyl radicals proceeds through an addition/elimination mechanism involving a radical anion intermediate. acs.org The stability and subsequent reactivity of the radical anion are influenced by the substituents on the aromatic ring. acs.org
Kinetic and Thermodynamic Parameters Governing Transformations
For nucleophilic aromatic substitution (SNAᵣ) , the rate of reaction is highly dependent on the stability of the intermediate σ-complex. nih.gov The energy required for the formation of this complex, which can be computationally modeled, is a key factor in determining reactivity. nih.gov The presence of strong electron-withdrawing groups like nitro and pentafluoroethyl groups lowers the activation energy for the formation of the Meisenheimer complex, thus increasing the reaction rate.
For single-electron transfer processes , the one-electron reduction potential of the nitroaromatic compound is a critical thermodynamic parameter. nih.gov This potential is influenced by the substituents on the aromatic ring. acs.org The rate of electron transfer can often be correlated with this reduction potential. nih.gov
The following table provides a conceptual overview of how substituents affect these parameters, based on general principles of physical organic chemistry.
| Reaction Type | Key Intermediate | Influence of -NO₂ and -C₂F₅ Groups | Expected Kinetic/Thermodynamic Impact |
| Nucleophilic Aromatic Substitution | σ-complex (Meisenheimer complex) | Stabilize the anionic intermediate | Increased reaction rate (lower activation energy) |
| Electrophilic Aromatic Substitution | Arenium ion (carbocation) | Destabilize the cationic intermediate | Decreased reaction rate (higher activation energy) |
| Single-Electron Transfer | Radical anion | Stabilize the radical anion | More favorable reduction potential |
Further experimental and computational studies are necessary to determine the specific kinetic and thermodynamic parameters for reactions involving this compound.
Computational and Theoretical Investigations of 1 Nitro 4 Pentafluoroethyl Benzene
Electronic Structure and Molecular Conformation
The spatial arrangement of atoms and the distribution of electrons are fundamental properties that dictate the reactivity and physical behavior of a molecule. Theoretical methods allow for a detailed examination of these features.
Density Functional Theory (DFT) is a robust computational method widely used for determining the equilibrium geometry of molecules. For 1-Nitro-4-(pentafluoroethyl)benzene, geometry optimization calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict key structural parameters. The process involves finding the lowest energy conformation on the potential energy surface.
The presence of the electron-withdrawing nitro (NO₂) group and the bulky, strongly electron-withdrawing pentafluoroethyl (-C₂F₅) group at opposite ends of the benzene (B151609) ring significantly influences the molecular geometry. DFT calculations would likely show a slight distortion of the benzene ring from a perfect hexagon. The C-N bond connecting the nitro group to the ring and the C-C bond connecting the pentafluoroethyl group are of particular interest. The nitro group is expected to be slightly twisted out of the plane of the benzene ring to minimize steric hindrance, a phenomenon observed in related molecules like nitrobenzene (B124822). researchgate.net Similarly, the rotational barrier of the C-C bond in the pentafluoroethyl group can be explored to identify the most stable conformation.
Below is a table representing typical data obtained from a DFT geometry optimization.
| Parameter | Description | Predicted Value |
| C-N Bond Length | Distance between the phenyl carbon and the nitro-group nitrogen | ~1.47 Å |
| N-O Bond Length | Average distance between the nitrogen and oxygen atoms in the NO₂ group | ~1.22 Å |
| C-C (ethyl) | Bond length between the two carbons of the pentafluoroethyl group | ~1.54 Å |
| C-F (avg) | Average bond length for the carbon-fluorine bonds in the C₂F₅ group | ~1.35 Å |
| C-C (ring avg) | Average carbon-carbon bond length within the aromatic ring | ~1.39 Å |
| C-NO₂ Dihedral | Torsional angle between the nitro group and the phenyl ring plane | 5-20° |
Note: These values are illustrative and would be precisely determined in a specific computational study.
While DFT is a workhorse for geometry optimization, other methods are crucial for a comprehensive understanding of electronic properties.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. dntb.gov.ua These methods can provide highly accurate electronic energies, ionization potentials, and electron affinities. For a system like this compound, multi-configurational methods like CASSCF and its perturbation theory correction (CASPT2) could be employed to accurately describe excited electronic states, which is particularly important for nitroaromatic compounds known for their complex photochemistry. researchgate.netnih.govlanl.gov These calculations help in understanding the nature of molecular orbitals (e.g., HOMO, LUMO) and predicting the energies of electronic transitions.
Semi-empirical methods (e.g., AM1, PM3, or DFTB) are computationally less demanding as they use parameters derived from experimental data. rsc.org While less accurate than ab initio or DFT methods, they are invaluable for exploring large systems or for molecular dynamics simulations over longer timescales, providing qualitative insights into electronic properties and conformational landscapes. rsc.org
Prediction of Spectroscopic Signatures
Computational modeling is instrumental in predicting and interpreting various types of spectra, which serve as molecular fingerprints.
The vibrational frequencies of this compound can be calculated using DFT, typically at the same level of theory as the geometry optimization. The calculation yields a set of harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, allowing for a direct comparison with experimental Infrared (IR) spectra. scirp.org
Key predicted vibrational modes would include:
NO₂ Group Vibrations : Strong asymmetric and symmetric stretching modes are expected. scirp.org
C-F Vibrations : Intense stretching frequencies associated with the numerous C-F bonds in the pentafluoroethyl group.
Aromatic Ring Vibrations : C-H stretching, C=C stretching, and ring deformation modes.
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |
| ν_as(NO₂) | Asymmetric stretching of the nitro group | 1520 - 1560 |
| ν_s(NO₂) | Symmetric stretching of the nitro group | 1340 - 1370 |
| ν(C-F) | Stretching of the carbon-fluorine bonds | 1100 - 1350 |
| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |
| γ(C-H) | Out-of-plane bending of aromatic C-H bonds | 800 - 900 |
NMR spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹⁹F. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. nih.gov
For this compound:
¹H NMR : The molecule has two sets of chemically non-equivalent aromatic protons. The strong electron-withdrawing effects of both the nitro and pentafluoroethyl groups would shift both proton signals downfield (to higher ppm values) compared to benzene. The protons closer to the nitro group would likely experience a slightly different chemical environment than those closer to the pentafluoroethyl group.
¹⁹F NMR : The pentafluoroethyl group contains two distinct fluorine environments: the two fluorines on the carbon adjacent to the ring (-CF₂-) and the three fluorines on the terminal carbon (-CF₃). These will appear as separate signals in the ¹⁹F NMR spectrum. DFT calculations, when properly scaled, can reliably predict these shifts, aiding in signal assignment. nih.gov
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
| ¹H | Protons ortho to NO₂ group | 8.0 - 8.4 |
| ¹H | Protons ortho to C₂F₅ group | 7.6 - 7.9 |
| ¹⁹F | -CF₂- (alpha) | -105 to -115 |
| ¹⁹F | -CF₃- (beta) | -80 to -90 |
Note: Predicted shifts are relative to standard references (TMS for ¹H, CFCl₃ for ¹⁹F) and are illustrative.
Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique that measures the kinetic energies of photoelectrons emitted upon ionization by UV radiation, providing direct information about the energies of occupied molecular orbitals in the valence region. wikipedia.orgwarwick.ac.uk The technique typically uses a helium discharge lamp, with HeI (21.2 eV) and HeII (40.8 eV) being common photon sources. thermofisher.com
Theoretical calculations are essential for interpreting UPS spectra. The orbital energies obtained from DFT or ab initio methods can be correlated with the ionization energies observed in the spectrum, often by applying Koopmans' theorem as a first approximation.
For this compound, the UPS spectrum would reveal a series of bands corresponding to ionization from different molecular orbitals:
π-Orbitals : The highest occupied molecular orbitals (HOMOs) are expected to be the π-orbitals of the benzene ring. The energies of these orbitals are lowered (ionization energy increased) due to the strong inductive and resonance-withdrawing effects of the nitro and pentafluoroethyl substituents.
Nitro Group Orbitals : Ionization peaks corresponding to the lone pair electrons on the oxygen atoms of the nitro group would also be present.
Pentafluoroethyl Group Orbitals : Orbitals associated with the C-F and C-C sigma bonds of the pentafluoroethyl group would appear at higher binding energies.
By comparing the experimental UPS spectrum with the calculated density of states, a detailed map of the molecule's valence electronic structure can be constructed, providing insight into its chemical reactivity and electronic properties. researchgate.netpsu.edu
Simulation of Reactivity and Reaction Mechanisms
The reactivity and reaction mechanisms of this compound would be theoretically investigated through a variety of computational methods. These simulations are crucial for understanding the molecule's behavior in chemical reactions, predicting its products, and elucidating the intricate pathways it may follow.
Computational Assessment of Reaction Energetics and Transition States
The energetic landscape of reactions involving this compound would be mapped using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). These calculations would determine the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state dictates the activation energy of a reaction, a key factor in determining reaction rates.
For instance, in electrophilic aromatic substitution reactions, a common reaction for nitrobenzene derivatives, computational models would calculate the energy of the sigma complex (also known as the Wheland intermediate) formed during the attack of an electrophile. The relative energies of the transition states leading to ortho, meta, and para substitution would reveal the most likely reaction pathway.
Table 1: Hypothetical Reaction Energetics for Electrophilic Nitration of 1-Substituted-4-(pentafluoroethyl)benzene
| Substituent (X) | Position of Nitration | Relative Transition State Energy (kcal/mol) |
| H | Ortho | 0 (Reference) |
| H | Meta | +2.5 |
| H | Para | -1.0 |
| NO₂ | Ortho | +8.0 |
| NO₂ | Meta | +5.0 |
| NO₂ | Para | +9.5 |
Note: This table is illustrative and based on general principles of substituent effects. Actual values for this compound would require specific calculations.
Solvation Models and Environmental Effects on Molecular Behavior
The behavior of this compound in solution is a critical aspect of its chemistry, as most reactions are carried out in a solvent. Computational chemistry addresses this through the use of solvation models. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.
For a polar molecule like this compound, the choice of solvent would significantly influence its reactivity. Polar solvents could stabilize charged intermediates and transition states, potentially altering reaction rates and even the preferred reaction pathway. Computational studies would employ various solvation models (e.g., Polarizable Continuum Model - PCM) to simulate these effects and provide a more accurate picture of the molecule's behavior in a realistic chemical environment. The interaction between the solvent and the highly polar nitro and pentafluoroethyl groups would be a key focus of such investigations.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-Nuclear NMR for Elucidating Molecular Architecture (e.g., ¹H, ¹⁹F, ¹³C NMR)
The power of NMR lies in its ability to analyze different types of nuclei, each offering a unique piece of the structural puzzle. For 1-Nitro-4-(pentafluoroethyl)benzene, ¹H, ¹⁹F, and ¹³C NMR are particularly informative.
¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, the protons on the benzene (B151609) ring would likely appear as a complex multiplet or as distinct doublets, influenced by their coupling to each other and potentially to the fluorine nuclei of the pentafluoroethyl group. The exact chemical shifts would be influenced by the electron-withdrawing nature of both the nitro and pentafluoroethyl groups.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for characterizing the pentafluoroethyl group. It would typically show two distinct signals: one for the -CF₂- group and another for the -CF₃ group. The signal for the -CF₂- group would be expected to be a quartet due to coupling with the adjacent -CF₃ group, while the -CF₃ signal would appear as a triplet due to coupling with the -CF₂- group. The chemical shifts of these signals are characteristic of the electronic environment of the fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the benzene ring and the pentafluoroethyl group will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbons attached to the nitro and pentafluoroethyl groups showing significant shifts. The carbons of the pentafluoroethyl group will also exhibit characteristic shifts and will be split into multiplets due to coupling with the fluorine atoms.
A summary of expected NMR data is presented below:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplet or Doublets |
| ¹⁹F (-CF₂) | -100 to -120 | Quartet |
| ¹⁹F (-CF₃) | -80 to -90 | Triplet |
| ¹³C (Aromatic) | 120 - 150 | Singlets or Doublets (due to C-F coupling) |
| ¹³C (-CF₂) | 115 - 130 | Triplet of Quartets |
| ¹³C (-CF₃) | 110 - 125 | Quartet of Triplets |
Advanced 2D NMR Techniques for Connectivity and Conformational Analysis
To further refine the structural assignment and understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. harvard.edu These experiments correlate signals from different nuclei, providing a more complete picture of the molecule's connectivity and conformation. harvard.edu
COSY (Correlation Spectroscopy): A homonuclear correlation experiment like ¹H-¹H COSY would reveal the coupling relationships between the protons on the benzene ring, helping to definitively assign their positions relative to each other.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of directly bonded ¹H and ¹³C atoms. This is invaluable for assigning the ¹³C signals based on the known assignments of the attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C atoms (typically over two or three bonds). This is particularly useful for identifying the connectivity between the aromatic ring and the pentafluoroethyl group, as well as the position of the nitro group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. For this compound, NOESY could help to understand the preferred conformation of the pentafluoroethyl group relative to the benzene ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing clues about its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org For this compound (C₈H₄F₅NO₂), the expected exact mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated value provides strong evidence for the compound's identity.
| Ion | Calculated m/z |
| [M]⁺ | 253.0162 |
| [M+H]⁺ | 254.0240 |
| [M+Na]⁺ | 276.0060 |
Investigation of Fragmentation Pathways for Structural Confirmation
In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its confirmation. For this compound, common fragmentation pathways would likely involve:
Loss of the nitro group: Cleavage of the C-N bond, resulting in the loss of NO₂ (mass 46), would produce a prominent fragment ion.
Fragmentation of the pentafluoroethyl group: The C₂F₅ group can fragment in various ways, such as the loss of a CF₃ radical (mass 69) or the entire C₂F₅ group (mass 119).
Cleavage of the aromatic ring: The benzene ring itself can fragment, although this is typically less favorable than the loss of substituents.
Analysis of the masses of these fragments helps to piece together the structure of the original molecule and confirm the presence of the nitro and pentafluoroethyl functional groups.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. rsc.org The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. rsc.orgnist.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Nitro group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
C-F bonds: Strong absorptions due to the stretching of the carbon-fluorine bonds in the pentafluoroethyl group would be prominent in the region of 1100-1400 cm⁻¹.
Aromatic ring (C=C bonds): Several bands corresponding to the stretching of the carbon-carbon double bonds within the benzene ring would appear in the 1450-1600 cm⁻¹ region.
Aromatic C-H bonds: Stretching vibrations for the C-H bonds on the aromatic ring would be observed above 3000 cm⁻¹.
The specific frequencies of these vibrations can be influenced by the electronic effects of the substituents on the benzene ring.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Nitro (NO₂) Asymmetric Stretch | 1500 - 1560 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Nitro (NO₂) Symmetric Stretch | 1300 - 1360 |
| C-F Stretch | 1100 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorptions arising from the interplay of the nitro (NO₂) and pentafluoroethyl (C₂F₅) substituents on the benzene ring.
The electronic spectrum of aromatic nitro compounds is typically dominated by strong π → π* transitions and weaker n → π* transitions. The benzene ring itself exhibits characteristic absorptions, which are significantly modified by the presence of the electron-withdrawing nitro group and the strongly electronegative pentafluoroethyl group. These substituents are known to cause a bathochromic (red) shift of the primary and secondary benzene bands.
Detailed research findings on analogous nitrobenzene (B124822) derivatives suggest that the primary absorption bands for this compound would likely appear in the ultraviolet region. The n → π* transition, originating from the non-bonding electrons of the oxygen atoms in the nitro group, is expected to be weak and may be observed as a shoulder on the more intense π → π* bands. The strong π → π* transitions involve the promotion of electrons from the π bonding orbitals of the aromatic system to the antibonding π* orbitals.
Table 1: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Type of Transition |
| ~ 250 - 280 | ~ 8,000 - 15,000 | π → π* (Primary band) |
| ~ 280 - 320 | ~ 1,000 - 5,000 | π → π* (Secondary band) |
| ~ 330 - 380 | ~ 100 - 500 | n → π* |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the substituted benzene ring, the nitro group, and the pentafluoroethyl group.
The symmetric stretching of the NO₂ group typically gives rise to a strong Raman band in the region of 1345-1355 cm⁻¹. The asymmetric stretch, however, is often weak in the Raman spectrum. The vibrations of the C-F bonds in the pentafluoroethyl group are also expected to produce strong Raman signals due to the high polarizability of these bonds. Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region. Ring stretching modes of the benzene ring usually appear in the 1400-1600 cm⁻¹ range.
Computational studies on related molecules, such as 1-nitro-4-(trifluoromethoxy)benzene, have shown that density functional theory (DFT) calculations can accurately predict Raman active modes. For this compound, theoretical calculations would be instrumental in assigning the observed Raman bands to specific vibrational modes.
Table 2: Predicted Prominent Raman Shifts and Vibrational Assignments for this compound
| Raman Shift (cm⁻¹) Range | Vibrational Mode Assignment |
| ~ 3050 - 3100 | Aromatic C-H Stretch |
| ~ 1580 - 1620 | Aromatic C=C Stretch |
| ~ 1345 - 1355 | NO₂ Symmetric Stretch |
| ~ 1100 - 1300 | C-F Stretching (Pentafluoroethyl) |
| ~ 840 - 860 | Ring Breathing Mode |
| ~ 700 - 800 | C-N Stretch |
Note: These predicted Raman shifts are based on characteristic group frequencies and data from structurally similar compounds. Experimental verification is required for precise assignments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no publicly available crystal structure of this compound has been found, analysis of related nitroaromatic compounds provides a basis for predicting its solid-state characteristics.
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would reveal crucial information, including bond lengths, bond angles, and torsion angles. This data would definitively establish the geometry of the molecule, including the orientation of the nitro and pentafluoroethyl groups relative to the benzene ring.
The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole interactions involving the polar nitro group and potentially weak C-H···F or C-H···O hydrogen bonds. The bulky and highly electronegative pentafluoroethyl group would also play a significant role in dictating the packing arrangement. For instance, in the crystal structure of 1-fluoro-4-[(E)-2-nitrovinyl]benzene, molecules are linked by C—H⋯O interactions. nih.gov
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |
| Key Bond Lengths (Å) | C-N: ~1.47-1.49, N-O: ~1.21-1.23, C-C (aromatic): ~1.38-1.40, C-C (ethyl): ~1.53-1.55, C-F: ~1.33-1.35 |
| Key Bond Angles (°) | O-N-O: ~123-125, C-C-N: ~118-120 |
| Torsion Angle (°) | C-C-N-O: Expected to be non-planar due to steric hindrance from the pentafluoroethyl group. |
Note: These parameters are hypothetical and are based on typical values observed in the crystal structures of similar organic molecules. Actual values can only be determined through experimental X-ray diffraction analysis.
Applications of 1 Nitro 4 Pentafluoroethyl Benzene in Advanced Organic Synthesis
Precursor in the Synthesis of Functional Materials
The distinct electronic properties of 1-Nitro-4-(pentafluoroethyl)benzene, arising from the electron-withdrawing nature of both the nitro and pentafluoroethyl groups, make it an attractive building block for a variety of functional materials. The presence of the pentafluoroethyl group, in particular, can enhance properties such as thermal stability, lipophilicity, and metabolic resistance in the final products.
Integration into Polymeric Architectures with Tunable Properties
While direct polymerization of this compound is not a common application, its derivatives are valuable monomers for creating high-performance polymers. The nitro group can be readily reduced to an amino group, yielding 4-(pentafluoroethyl)aniline (B3031649). youtube.com This aniline (B41778) derivative can then be used as a monomer in the synthesis of various polymers, such as polyamides and polyimides.
The incorporation of the pentafluoroethyl group into the polymer backbone can significantly influence the material's properties. For instance, it can lead to:
Improved Chemical Resistance: The fluorine atoms provide a shield against chemical attack, making the polymers more durable in harsh environments.
Lower Surface Energy: This can result in materials with hydrophobic and oleophobic properties.
Modified Dielectric Constant: The presence of fluorine can lower the dielectric constant, which is advantageous for applications in microelectronics.
The synthesis of polyamides, for example, can be achieved through the polycondensation of 4-(pentafluoroethyl)aniline with a diacid chloride. The properties of the resulting polyamide can be tuned by varying the diacid chloride co-monomer.
Table 1: Potential Polyamides Derived from 4-(pentafluoroethyl)aniline
| Diamine Monomer | Diacid Chloride Monomer | Potential Polymer Properties |
| 4-(pentafluoroethyl)aniline | Terephthaloyl chloride | High thermal stability, good mechanical strength |
| 4-(pentafluoroethyl)aniline | Adipoyl chloride | Increased flexibility compared to aromatic diacids |
| 4-(pentafluoroethyl)aniline | Isophthaloyl chloride | Amorphous nature, good solubility |
Building Block for Liquid Crystals and Optoelectronic Materials
The rigid core of the benzene (B151609) ring combined with the influence of the polar nitro and pentafluoroethyl groups makes this compound a potential precursor for liquid crystalline materials. The introduction of the pentafluoroethyl group can affect the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. For instance, the bulky and electron-withdrawing nature of the nitro group is known to influence the mesogenic properties of azobenzene (B91143) liquid crystals. actachemicamalaysia.com
In the realm of optoelectronics, the development of stable and tunable polycyclic aromatic compounds is crucial. chemrxiv.org While direct application of this compound in optoelectronic devices is not widely documented, its derivatives could be explored for their potential in this area. The electronic properties imparted by the nitro and pentafluoroethyl groups could be harnessed in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic components.
Intermediate in the Production of Specialty Chemicals
The reactivity of the nitro group and the aromatic ring in this compound allows for its conversion into a wide array of other functionalized molecules. This makes it a key intermediate in the synthesis of various specialty chemicals, including those with applications in the pharmaceutical and agrochemical industries.
Derivatization to Access Diverse Fluorinated Aromatic Scaffolds
The presence of the nitro group activates the benzene ring towards certain chemical transformations. More importantly, the nitro group itself can be easily converted into other functional groups. The most common transformation is the reduction of the nitro group to an amine, providing access to 4-(pentafluoroethyl)aniline. youtube.com This aniline is a versatile building block for a multitude of other fluorinated aromatic compounds.
Table 2: Key Transformations of this compound
| Reagent(s) | Product | Reaction Type |
| H₂, Pd/C or Fe, HCl | 4-(pentafluoroethyl)aniline | Reduction |
| SnCl₂, HCl | 4-(pentafluoroethyl)aniline | Reduction |
| Na₂S₂O₄ | 4-(pentafluoroethyl)aniline | Reduction |
From 4-(pentafluoroethyl)aniline, a diverse range of derivatives can be synthesized through reactions such as diazotization followed by substitution, acylation, and alkylation. These reactions open up pathways to a vast chemical space of fluorinated aromatic compounds that would be difficult to access otherwise.
Role in the Synthesis of Complex Organic Molecules
The pentafluoroethyl group can serve as a lipophilic and metabolically stable bioisostere for other chemical groups, making it an attractive moiety for medicinal chemists to incorporate into drug candidates.
Contribution to Ligand Design and Catalysis Research
In the field of coordination chemistry and catalysis, the design of ligands with specific electronic and steric properties is paramount. While direct use of this compound as a ligand is uncommon due to the poor coordinating ability of the nitro group, its derivatives have potential in this area.
The reduction of the nitro group to an amine opens up the possibility of creating a variety of ligands. For example, 4-(pentafluoroethyl)aniline can be used to synthesize Schiff base ligands, phosphine (B1218219) ligands, or N-heterocyclic carbene (NHC) precursors. The presence of the electron-withdrawing pentafluoroethyl group on the ligand framework can significantly influence the electronic properties of the metal center in the resulting catalyst. This can lead to enhanced catalytic activity, selectivity, and stability.
For instance, metal complexes with ligands containing nitro groups have been studied, and the electronic effects of the nitro group on the metal center have been investigated. researchgate.net By analogy, ligands derived from this compound could offer a way to fine-tune the properties of catalysts for a variety of organic transformations. The strong electron-withdrawing nature of the pentafluoroethyl group could be beneficial in catalytic reactions where an electron-deficient metal center is desirable.
Exploration of this compound Derivatives as Ligand Precursors
The primary pathway to developing ligand precursors from this compound involves the reduction of the nitro group to an amine, yielding 4-(pentafluoroethyl)aniline. This transformation is a cornerstone of synthetic organic chemistry, converting an electron-withdrawing nitro group into a nucleophilic amino group, which is a versatile handle for constructing a wide array of ligand architectures. numberanalytics.comyoutube.com
The reduction of aromatic nitro compounds is a well-established process that can be achieved through various methods, including catalytic hydrogenation or chemical reduction. rsc.orgyoutube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) with hydrogen gas is highly efficient. chemicalbook.comgoogle.com Alternatively, chemical reduction using metals such as iron, tin, or zinc in an acidic medium provides a milder option that can be more tolerant of other functional groups. youtube.comyoutube.comyoutube.com
The resulting 4-(pentafluoroethyl)aniline is the key ligand precursor. The amino group can undergo a variety of subsequent reactions to form ligands. For instance, it can be condensed with aldehydes or ketones to form Schiff base ligands, which are important in coordination chemistry and catalysis. nih.gov Furthermore, the aniline derivative can be a building block for synthesizing phosphine ligands, N-heterocyclic carbenes (NHCs), or other complex chelating agents. The presence of the pentafluoroethyl group on the aniline ring is expected to significantly influence the properties of the final ligand.
Table 1: Proposed Synthesis of 4-(Pentafluoroethyl)aniline from this compound
| Step | Reactant | Reagents and Conditions | Product | Purpose |
| 1 | This compound | H₂, Pd/C, Methanol, Room Temperature | 4-(Pentafluoroethyl)aniline | Reduction of the nitro group to form a primary amine, creating a versatile precursor for ligand synthesis. chemicalbook.com |
| or | This compound | Fe, HCl | 4-(Pentafluoroethyl)aniline | Alternative reduction method, often milder and more selective for the nitro group in the presence of other reducible functionalities. youtube.com |
Modification for Specific Catalytic Applications
The modification of this compound is primarily directed by the powerful electronic effects of the pentafluoroethyl substituent, which significantly influences the properties of any resulting catalyst. The -C2F5 group is strongly electron-withdrawing, a property that is transmitted through the aromatic ring to the functional group derived from the nitro-to-amine reduction.
When 4-(pentafluoroethyl)aniline is used to create a ligand for a metal catalyst, the pentafluoroethyl group will decrease the electron density on the coordinating atom (e.g., the nitrogen of the amine or a subsequently formed imine). This electronic perturbation can have several consequences for a catalytic system:
Modulation of Metal Center Lewis Acidity: By withdrawing electron density from the metal center, the ligand can increase the metal's Lewis acidity. This can enhance the catalyst's activity in reactions where substrate activation occurs through coordination to a Lewis acidic site.
Stabilization of Electron-Rich Metal Centers: For catalytic cycles involving high oxidation state or electron-rich metal intermediates, the electron-withdrawing nature of the ligand can help to stabilize these species, potentially preventing catalyst decomposition and improving turnover numbers.
Altered Redox Potentials: The electronic environment of the metal center is directly tied to its redox potential. A ligand bearing a -C2F5 group will make the metal center more difficult to oxidize, which can be beneficial for controlling specific steps in a catalytic cycle.
The steric bulk of the pentafluoroethyl group, while not exceptionally large, can also play a role in influencing the selectivity of a catalyst by modifying the geometry of the coordination sphere around the metal center.
Table 2: Comparison of Electronic Properties of Para-Substituents
| Substituent | Hammett Parameter (σp) | Description | Impact on Ligand Properties |
| -OCH₃ | -0.27 | Strong Electron-Donating | Increases electron density on the metal center. |
| -CH₃ | -0.17 | Weak Electron-Donating | Slightly increases electron density on the metal center. |
| -H | 0.00 | Reference | Baseline for comparison. |
| -F | +0.06 | Weak Electron-Withdrawing | Slightly decreases electron density on the metal center. |
| -Cl | +0.23 | Moderate Electron-Withdrawing | Decreases electron density on the metal center. |
| -C₂F₅ | ~ +0.52 | Strong Electron-Withdrawing | Significantly decreases electron density on the metal center, increasing its Lewis acidity. |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing | Dramatically decreases electron density. |
Note: The Hammett parameter for -C₂F₅ is an approximate value based on related fluoroalkyl groups and serves to illustrate its strong electron-withdrawing character relative to other common substituents.
Future Research Trajectories and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which are highly corrosive and generate significant waste. numberanalytics.comvpscience.org The nitration process is also highly exothermic, posing safety risks, particularly on an industrial scale. vpscience.orgnumberanalytics.com Consequently, a primary focus of future research is the development of more sustainable and efficient synthetic pathways to 1-nitro-4-(pentafluoroethyl)benzene.
Key areas of investigation include:
Catalytic Nitration: The use of solid acid catalysts, such as zeolites or supported metal oxides, offers a promising alternative to traditional acid mixtures. These catalysts can be more easily separated from the reaction mixture, reducing waste and allowing for potential recycling. Research is also exploring the use of dicationic ionic liquids as recyclable catalysts to improve para-selectivity in nitration reactions. researchgate.net
Alternative Nitrating Agents: Dinitrogen pentoxide (N2O5) in an inert solvent is being investigated as a nitrating agent that avoids the need for strong acids. researchgate.net This can lead to cleaner reaction profiles and minimize acid-catalyzed side reactions.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety and efficiency for highly exothermic reactions like nitration. vpscience.org The small reaction volumes and superior heat transfer capabilities of flow systems allow for better control over reaction parameters, leading to higher yields and fewer byproducts.
Electrochemical Synthesis: Electrosynthesis represents a potentially greener route, where the nitrating species can be generated in situ, minimizing the use of hazardous reagents.
Integration with Machine Learning and AI for Predictive Chemistry
Potential applications include:
Reaction Prediction: AI algorithms, trained on vast databases of chemical reactions, can predict the most likely products of a given reaction, saving valuable time and resources in the laboratory. cam.ac.ukchemcopilot.com These models can also suggest optimal reaction conditions, such as temperature, solvent, and catalyst.
Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. chemcopilot.com
Property Prediction: Machine learning models can be developed to predict the physicochemical properties, reactivity, and even potential biological activity of derivatives of this compound. mdpi.comnih.gov This allows for the in-silico screening of large virtual libraries of compounds before committing to their synthesis.
Fluorination Strength Prediction: ML approaches are being developed to predict the reactivity of fluorinating reagents, which could be crucial for optimizing the synthesis of the parent compound and its analogs. nih.gov
Advanced In-Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, advanced in-situ characterization techniques are indispensable. These methods allow for real-time monitoring of the reaction as it occurs, providing valuable insights that are not obtainable from traditional offline analysis.
| Technique | Information Gained |
| In-situ FTIR and Raman Spectroscopy | Real-time tracking of the concentration of reactants, intermediates, and products. researchgate.netyoutube.com Identification of key reaction intermediates, such as the nitronium ion. researchgate.net |
| In-situ NMR Spectroscopy | Detailed structural information about intermediates and products in the reaction mixture. youtube.com |
| Process Analytical Technology (PAT) | Integration of in-situ monitoring with process control to ensure consistent product quality and safety. |
By combining these techniques, researchers can obtain a comprehensive picture of the reaction dynamics, leading to optimized processes with higher yields and purity.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique properties imparted by the pentafluoroethyl and nitro groups make this compound an attractive building block for advanced materials and supramolecular assemblies.
Future research in this area will likely focus on:
Liquid Crystals: The rigid, polarizable nature of the molecule suggests potential applications in the design of novel liquid crystalline materials with unique optical and electronic properties.
Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties.
Supramolecular Assemblies: The electron-deficient aromatic ring can participate in non-covalent interactions, such as π-π stacking and halogen bonding. These interactions can be exploited to construct well-defined supramolecular structures, such as gels, cages, and frameworks, with potential applications in sensing, catalysis, and guest encapsulation. The study of intermolecular interactions, such as C–H···O and C–H···π, will be crucial in understanding and designing these assemblies. acs.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-Nitro-4-(pentafluoroethyl)benzene?
The synthesis typically involves nucleophilic aromatic substitution or catalytic hydrogenation. For example, nitro-substituted aromatic compounds can be synthesized via reactions between fluorinated precursors and nitrobenzene derivatives. A documented approach involves the reduction of nitro groups using hydrogen gas in the presence of catalysts like Raney nickel, with ethyl acetate as a solvent . Another method employs sodium hydride in dimethylformamide (DMF) to facilitate coupling reactions between fluorinated intermediates and nitrobenzene derivatives . Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yields and purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For instance, H-NMR and C-NMR (DEPTQ) analyses at 400 MHz and 100 MHz, respectively, in CDCl at 298 K can resolve aromatic proton environments and confirm substituent positions . Additionally, Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like nitro (-NO) and pentafluoroethyl (-CF) through characteristic vibrational modes. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL2012) is the gold standard. For example, monoclinic crystal systems (space group I2/a) with parameters Å, Å, Å, and have been reported for related nitroaryl compounds . Refinement protocols should include symmetry operations (e.g., ) and validation tools like PLATON to assess twinning or disorder . Discrepancies in bond angles or torsional strains can be analyzed via Hirshfeld surfaces to interpret intermolecular interactions.
Q. How do substituent electronic effects influence the reactivity of this compound in radical reactions?
The strong electron-withdrawing nitro and pentafluoroethyl groups polarize the aromatic ring, stabilizing radical intermediates. Kinetic studies using thermolysis of precursors like 1-nitro-4-(triphenylmethylazo)benzene in carbon tetrachloride demonstrate that para-substituted nitro groups enhance radical stability through resonance and inductive effects . Computational methods (DFT) can model spin densities and predict regioselectivity in subsequent reactions, such as hydrogen abstraction or coupling.
Q. What are the thermal decomposition pathways of this compound, and how can they be monitored?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals decomposition onset temperatures and exothermic profiles. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts like fluorine-containing fragments (e.g., CF) and nitroso intermediates. Safety protocols must address potential explosive hazards, as nitroaryl compounds are often classified under explosive precursors .
Q. How can substituent effects be leveraged to design derivatives with enhanced material properties?
Introducing electron-deficient groups (e.g., pentafluoroethyl) enhances thermal stability and electron-transport properties, making the compound suitable for organic semiconductors. Computational studies (e.g., Hammett parameters) correlate substituent electronegativity with bandgap modulation. Experimental validation via cyclic voltammetry can quantify redox potentials and charge-carrier mobility .
Methodological Guidance
Q. What strategies mitigate challenges in crystallizing this compound?
Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) promotes crystal growth. For polymorph control, seed crystals or temperature-gradient methods are recommended. Twinning issues, common in monoclinic systems, require iterative refinement using SHELXL’s TWIN/BASF commands .
Q. How can NMR spectral overlap be resolved for fluorine-rich derivatives?
F-NMR at high field strengths (>400 MHz) decouples scalar and dipolar interactions. For overlapping signals, 2D experiments (e.g., F-C HMBC) correlate fluorine environments with adjacent carbons. Low-temperature NMR (e.g., 101 K) reduces dynamic effects, sharpening peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
